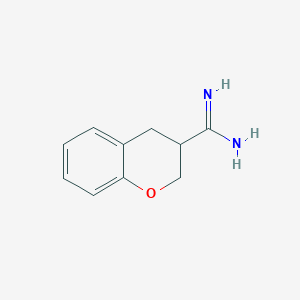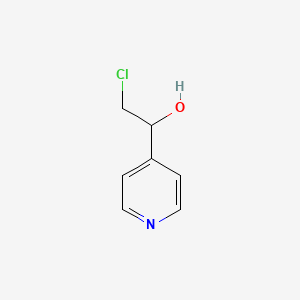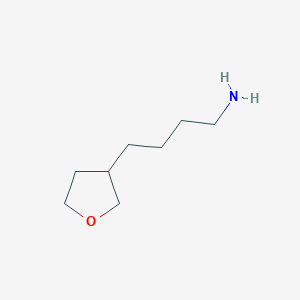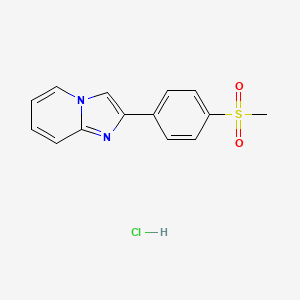
(1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol typically involves the following steps:
Fluorination: The addition of fluorine atoms can be carried out using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: The reduction of the intermediate compound to form the ethan-1-ol group can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes followed by reduction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction to form the corresponding alkane using strong reducing agents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol exerts its effects is not well-documented. its interactions with molecular targets and pathways may involve the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2-bromo-4-fluorophenyl)ethan-1-ol
- (1R)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol
- (1R)-1-(2-bromo-4,5-dichlorophenyl)ethan-1-ol
Uniqueness
- The presence of both bromine and fluorine atoms on the phenyl ring imparts unique chemical properties to (1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol, making it distinct from other similar compounds.
- The specific arrangement of substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H7BrF2O |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-4,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 |
InChI Key |
YMIAASCLIWRHOY-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1Br)F)F)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1Br)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





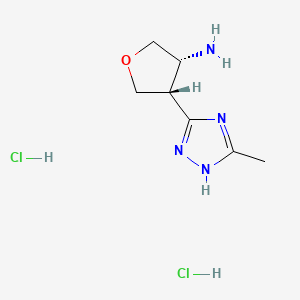
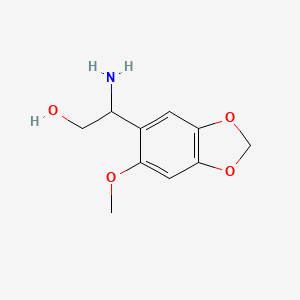



![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
